3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide
Description
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a combination of pyridine, oxadiazole, and propanamide moieties
Properties
IUPAC Name |
3-[3-(1-ethyl-6-methyl-2-oxopyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-5-26-14(2)6-11-18(22(26)28)21-24-20(30-25-21)13-12-19(27)23-15(3)16-7-9-17(29-4)10-8-16/h6-11,15H,5,12-13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPDBAMVYAVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)C2=NOC(=N2)CCC(=O)NC(C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling to form the final product. Common synthetic methods include:
Formation of the Pyridine Intermediate: This step involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions to form the pyridine ring.
Synthesis of the Oxadiazole Intermediate: This involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring.
Coupling Reaction: The pyridine and oxadiazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Biological Research: The compound may serve as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Other pyridine-oxadiazole derivatives
Uniqueness
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
